4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione
CAS No.: 1153843-40-3
Cat. No.: VC7251602
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.31
* For research use only. Not for human or veterinary use.
![4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione - 1153843-40-3](/images/structure/VC7251602.png)
Specification
CAS No. | 1153843-40-3 |
---|---|
Molecular Formula | C10H15N3O2S |
Molecular Weight | 241.31 |
IUPAC Name | [2-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-4-yl]methanamine |
Standard InChI | InChI=1S/C10H15N3O2S/c11-8-9-1-2-12-10(7-9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,8,11H2 |
Standard InChI Key | QGJXQKITTQNOCI-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CCN1C2=NC=CC(=C2)CN |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named 4-[2-(Aminomethyl)pyridin-4-yl]-1lambda(6),4-thiomorpholine-1,1-dione dihydrochloride under the CAS registry number 1439896-70-4 . Discrepancies in positional descriptors (e.g., 2-yl vs. 4-yl) in public databases suggest potential typographical errors or regional naming conventions. Synonyms include:
-
4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride
-
4-[2-(Aminomethyl)pyridin-4-yl]-1lambda(6),4-thiomorpholine-1,1-dione,2HCl .
Molecular Formula and Mass
The dihydrochloride salt form has the molecular formula C₁₀H₁₆Cl₂N₃O₂S and a molar mass of 277.77 g/mol . The base compound (excluding HCl) would theoretically reduce to C₁₀H₁₄N₃O₂S with a calculated mass of 256.36 g/mol.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 1439896-70-4 | |
Molecular Formula | C₁₀H₁₆Cl₂N₃O₂S | |
Molar Mass | 277.77 g/mol | |
Salt Form | Dihydrochloride |
Structural Features and Derivatives
Core Architecture
The molecule combines a pyridine ring substituted with an aminomethyl group at the 2-position and a thiomorpholine-1,1-dione moiety at the 4-position. The thiomorpholine ring is oxidized to a 1,1-dione, introducing two sulfonyl groups that enhance polarity and hydrogen-bonding capacity .
Synthetic Routes and Stability
Hypothesized Synthesis
While explicit synthetic protocols are unavailable, a plausible route involves:
-
Pyridine Functionalization: Introducing the aminomethyl group via reductive amination of a 2-cyanopyridine intermediate.
-
Thiomorpholine Formation: Cyclization of a mercaptoethylamine derivative with sulfonylating agents to form the 1,1-dione .
Stability Considerations
The dihydrochloride salt improves aqueous solubility and shelf-life compared to the free base. The sulfonyl groups may render the compound resistant to enzymatic degradation in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume